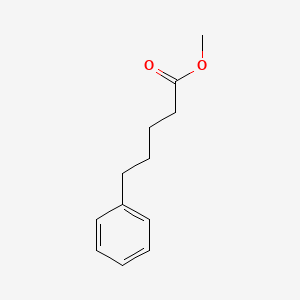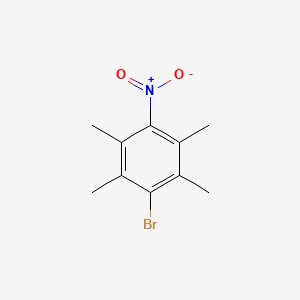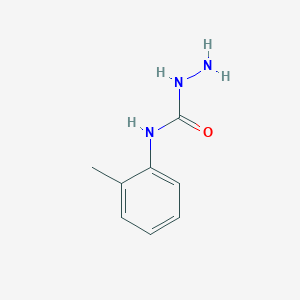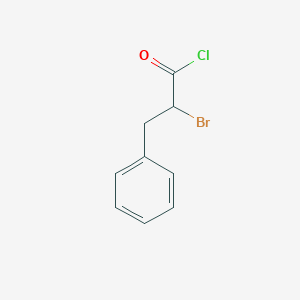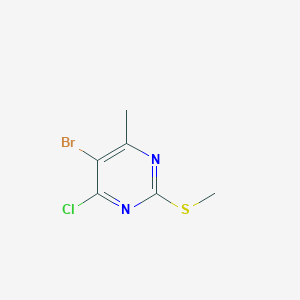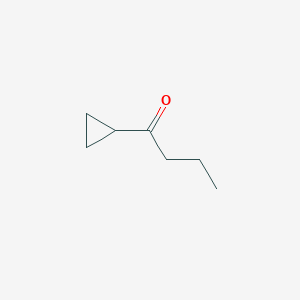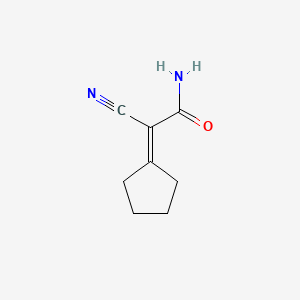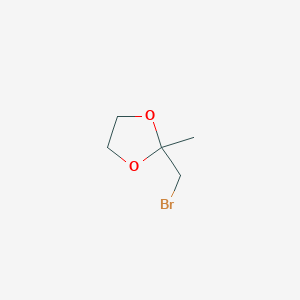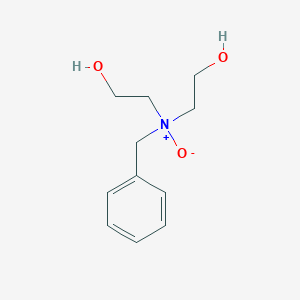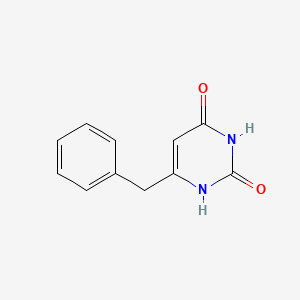![molecular formula C7H10OS B1267008 8-硫代双环[3.2.1]辛酮 CAS No. 16892-50-5](/img/structure/B1267008.png)
8-硫代双环[3.2.1]辛酮
描述
Synthesis Analysis
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-one and related compounds often involves innovative routes that highlight the compound's versatility and potential as a building block in organic synthesis. For example, the synthesis of 1,4,5-trimethyl-7-thiabicyclo[2.2.2]octan-2-one from 3,7-dimethyl-5-thianonan-2,8-dione demonstrates the compound's accessibility through rearrangement and reduction processes (Baeva et al., 2007).
Molecular Structure Analysis
The molecular structure of 8-Thiabicyclo[3.2.1]octan-3-one is characterized by its unique bicyclic framework, incorporating a sulfur atom that significantly influences its chemical reactivity and physical properties. The structure has been explored in the context of various synthetic and natural compounds, illustrating its relevance to a wide range of chemical investigations (Flores & Díez, 2014).
Chemical Reactions and Properties
8-Thiabicyclo[3.2.1]octan-3-one undergoes a variety of chemical reactions, reflecting its reactivity and potential utility in organic synthesis. For instance, its participation in Diels–Alder reactions and its role as a substrate for asymmetric epoxidation highlight its versatility and the range of derivatives that can be synthesized from this compound (Hoegermeier et al., 2015; Lefranc et al., 2008).
Physical Properties Analysis
The physical properties of 8-Thiabicyclo[3.2.1]octan-3-one, such as boiling point, melting point, and solubility, are critical for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the presence of the sulfur atom, which impacts its interactions with solvents and other compounds.
Chemical Properties Analysis
The chemical properties of 8-Thiabicyclo[3.2.1]octan-3-one, including its acidity, basicity, and reactivity towards various reagents, are essential for its application in synthetic chemistry. Its ability to undergo reactions such as ring-closure metatheses, additions, and substitutions makes it a valuable tool for constructing complex organic molecules (Burke et al., 1999).
科学研究应用
生物化学工具在曲梗生物碱生物合成中的应用
8-硫代双环[3.2.1]辛酮已被用作研究曲梗生物碱生物合成的生物化学工具。当添加到曼陀罗转化的根培养物中时,这种化合物会被代谢,产生显著的产物,如8-硫代双环[3.2.1]辛醇及其乙酰酯。它还扰乱了曲梗生物碱的合成,影响了颠茄碱、托品和伪托品的水平。这使得8-硫代双环[3.2.1]辛酮成为了解曲梗生物碱生物合成的宝贵工具(Parr et al., 1991)。
碱诱导环开启中的区域选择性
这种化合物已被研究其在碱诱导的杂氧双环系统环开启中的区域选择性。它经历高度区域选择性的碱诱导消除,为理解区域选择性和质子被提取之间的相关性提供了见解(Lautens et al., 1998)。
质谱分析
对8-硫代双环[3.2.1]辛酮及其衍生物的低分辨率、电子轰击质谱进行了研究。这些研究揭示了分解方案和稳定酰离子的形成,有助于更好地理解质谱分析(Calinaud等,1978)。
不对称环氧化和气味特性
8-硫代双环[3.2.1]辛酮已从薄荷醇合成,并用于制备手性硫化物。这些硫化物被用作不对称环氧化醛的硫隐烯叶立德促进剂。此外,已描述了这些化合物的气味特性,突出了它们在香料化学中的潜力(Lefranc et al., 2008)。
在对映选择性合成中的作用
这种化合物在对映选择性合成过程中起着重要作用。例如,使用8-硫代双环[3.2.1]辛酮进行串联迈克尔-亨利反应导致了高顺二面立体选择性和对映选择性的双环[3.2.1]辛-8-酮的合成,展示了其在高级有机合成中的实用性(Ding et al., 2010)。
安全和危害
The safety information for 8-Thiabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
属性
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYCQOFEBORNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298208 | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thiabicyclo[3.2.1]octan-3-one | |
CAS RN |
16892-50-5 | |
| Record name | NSC121500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-thiabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


